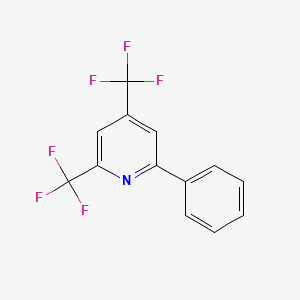
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport abilities . These properties make them attractive for various applications in optoelectronics, electroactive materials, and more.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide typically involves the reaction of 9-ethylcarbazole with ethyl-3-oxobutanoate under specific conditions. The reaction in benzene yields ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate condensation products or N-(9-ethylcarbazol-3-yl)-3-oxobutanamide acylation products . The condensation products can be cyclized to the corresponding 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones upon heating in mineral oil at 240-250°C .
Industrial Production Methods
Industrial production methods for carbazole derivatives often involve electropolymerization processes. Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . These methods are advantageous due to their ability to produce high-quality materials with excellent optoelectronic properties.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include ethyl-3-oxobutanoate, hydrochloric acid, and benzene . The reaction conditions, such as temperature and catalysts, play a crucial role in determining the direction and outcome of the reactions.
Major Products Formed
The major products formed from these reactions include ethyl-3-[(9-ethylcarbazol-3-yl)amino]but-2-enoate and N-(9-ethylcarbazol-3-yl)-3-oxobutanamide . These products can further undergo cyclization to form more complex structures.
Applications De Recherche Scientifique
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrochemical polymerization, which proceeds through an ECE mechanism . This mechanism starts with the oxidation of the monomer to the corresponding cation radical, followed by a fast dimerization at position 3 of the carbazole unit .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide include:
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Exhibits different optoelectronic properties compared to poly(2,7-carbazole) due to its unique structure.
Indolocarbazoles: Another group of materials with excellent performance, solubility, and stability.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of carbazole derivatives with those of pyran carboxamides
Propriétés
Numéro CAS |
371222-59-2 |
|---|---|
Formule moléculaire |
C20H16N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-(9-ethylcarbazol-3-yl)-6-oxopyran-3-carboxamide |
InChI |
InChI=1S/C20H16N2O3/c1-2-22-17-6-4-3-5-15(17)16-11-14(8-9-18(16)22)21-20(24)13-7-10-19(23)25-12-13/h3-12H,2H2,1H3,(H,21,24) |
Clé InChI |
VVRUZFJDYVELAM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)C3=COC(=O)C=C3)C4=CC=CC=C41 |
Solubilité |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)



![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)





![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)


